molecular formula C10H11N3O B1372052 1-(2-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one CAS No. 1208528-11-3

1-(2-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Cat. No. B1372052
CAS RN: 1208528-11-3
M. Wt: 189.21 g/mol
InChI Key: PLZHCOZTVRZCAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide have been synthesized and characterized by various spectroscopic techniques .

Scientific Research Applications

Molecular and Structural Analysis

  • Hydrogen-Bond Assembly in Organic Radical Materials : Aminophenylnitronylnitroxides, related to 1-(2-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one, demonstrate extensive hydrogen bonding networks. This is significant for understanding magnetic exchange properties and crystallographic assembly in organic materials (Aboaku et al., 2011).

Chemical Behavior in Acidic Medium

  • Reactivity and Transformation : Studies on related imidazole derivatives reveal their behavior in acidic conditions, leading to the formation of different isomers. This information is crucial for designing chemical reactions and synthesis pathways (Citerio et al., 1979).

Synthesis and Coordination Chemistry

  • Synthesis of Complex Compounds : The synthesis of complex compounds involving 1-(2-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one derivatives and their interaction with metal centers is a significant area of study. These interactions are important for developing new materials and catalysts (Bermejo et al., 2000).

Biological Applications

  • Antimycotic Properties : Related imidazole compounds show activity against various fungi and bacteria, highlighting their potential in developing new antimicrobial agents (Heeres & Van Cutsem, 1981).

  • Antibacterial and Antitubercular Activities : Some derivatives of 1-(2-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one show significant antibacterial and antitubercular activities, suggesting their potential in pharmaceutical research (Kalaria et al., 2014).

properties

IUPAC Name

3-(2-aminophenyl)-4-methyl-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-6-12-10(14)13(7)9-5-3-2-4-8(9)11/h2-6H,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZHCOZTVRZCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

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